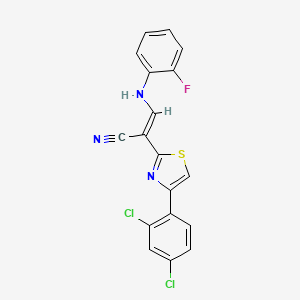![molecular formula C20H32B2O4 B2589930 Bis[(+)-pinanediolato]diboron CAS No. 230299-17-9](/img/structure/B2589930.png)
Bis[(+)-pinanediolato]diboron
Übersicht
Beschreibung
Bis[(+)-pinanediolato]diboron, also known as Bis(pinacolato)diboron, is a commonly used diborane reagent in organic synthesis due to its high stability in air and moisture . It is used for the cis-vicinal diborylation of acetylenes and olefins with platinum catalysis .
Synthesis Analysis
Bis[(+)-pinanediolato]diboron can be synthesized by treating tetrakis(dimethylamino)diboron with pinacol in acidic conditions . The synthesis involves a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen source . The process yields Bis[(+)-pinanediolato]diboron as colorless plates .Molecular Structure Analysis
The molecular formula of Bis[(+)-pinanediolato]diboron is C12H24B2O4 . It is used as a substrate in a new palladium-catalyzed cyclization of 1,6-enynes leading to homoallylic alkylboronates .Chemical Reactions Analysis
Bis[(+)-pinanediolato]diboron is involved in various chemical reactions. For instance, it is used in the cis-vicinal diborylation of acetylenes and olefins with platinum catalysis . It also participates in the palladium-catalyzed hydroboration reaction of unactivated alkynes .Physical And Chemical Properties Analysis
Bis[(+)-pinanediolato]diboron has a density of 1.0±0.1 g/cm3, a boiling point of 222.6±7.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . It also has a molar refractivity of 67.5±0.4 cm3 .Wissenschaftliche Forschungsanwendungen
- B 2 Pin 2 serves as a valuable reagent for the diborylation of acetylenes and olefins. With platinum or palladium catalysis, it enables the selective introduction of boron atoms into organic molecules .
- Additionally, B 2 Pin 2 participates in cyclization reactions , such as the palladium-catalyzed cyclization of 1,6-enynes, leading to homoallylic alkylboronates .
- The complex improves soap fiber structure strength, reduces friction, and minimizes wear during sliding. This enhancement contributes to longer grease service life .
- B 2 Pin 2 is employed as a condensation agent in the preparation of poly(arylene)s , which are important materials in various applications .
- Cu-based heterogeneous catalysts, such as Cu 3 (BTC) 2 , utilize B 2 Pin 2 for the borylation of α,β-conjugated enones. This reaction provides access to valuable boron-containing compounds .
Organic Synthesis and Catalysis
Lubrication and Tribology
Materials Science
Catalytic Transformations
Wirkmechanismus
Target of Action
Bis[(+)-pinanediolato]diboron primarily targets alkyl electrophiles and aryl/vinyl halides in organic synthesis . It acts as a non-metallic reductant that enables the reductive cross-coupling of these electrophiles to afford C(sp3)–C(sp2) bond-forming products .
Mode of Action
The interaction of Bis[(+)-pinanediolato]diboron with its targets involves a series of steps. The process begins with the reduction of Ni(II) to Ni(0) mediated by Bis[(+)-pinanediolato]diboron . This is followed by a radical-chain process that intercepts an alkyl Ni(0) to give alkyl–Ni(I). Subsequently, the oxidative addition of ArX occurs to give a key alkyl–Ni(III)–Ar intermediate prior to the ejection of the product .
Biochemical Pathways
Bis[(+)-pinanediolato]diboron affects the biochemical pathways involved in the formation of C(sp3)–C(sp2) bonds . It enables the reductive cross-coupling of alkyl electrophiles with aryl/vinyl halides, leading to the formation of these bonds . This process is part of the broader field of cross-electrophile coupling in organic synthesis .
Pharmacokinetics
Its high stability in air and moisture suggests that it may have good stability and potentially favorable distribution properties in a hypothetical biological setting.
Result of Action
The result of Bis[(+)-pinanediolato]diboron’s action is the formation of C(sp3)–C(sp2) bond-forming products . These products are derived from the reductive cross-coupling of alkyl electrophiles with aryl/vinyl halides . This process enables the synthesis of boronates, which are stable towards air and can be used in various transformations, such as the construction of CC bonds and CB bonds .
Action Environment
Bis[(+)-pinanediolato]diboron is noted for its high stability in air and moisture , suggesting that it can maintain its efficacy and stability in various environmental conditions. Its use is also highlighted as being economically and environmentally friendly
Zukünftige Richtungen
Bis[(+)-pinanediolato]diboron has been used in a facile semi-hydrogenation of alkynes to cis-alkenes in an efficient way with cuprous bromide/tributylphosphine as the catalyst and bis(pinacolato)diboron/methanol as the hydrogen donor . This method features convenient and facile reaction conditions, wide substrate scope, high yields, and high stereoselectivity .
Eigenschaften
IUPAC Name |
(1R,2S,6R,8R)-2,9,9-trimethyl-4-[(1R,2S,6R,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32B2O4/c1-17(2)11-7-13(17)19(5)15(9-11)23-21(25-19)22-24-16-10-12-8-14(18(12,3)4)20(16,6)26-22/h11-16H,7-10H2,1-6H3/t11-,12-,13-,14-,15-,16-,19+,20+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEZFUGEQURPEN-VGDIZKAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)B4OC5CC6CC(C6(C)C)C5(O4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@H]3C[C@@H]([C@@]2(O1)C)C3(C)C)B4O[C@@H]5C[C@H]6C[C@@H]([C@@]5(O4)C)C6(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32B2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
230299-05-5, 230299-17-9 | |
| Record name | (+)-Bis(pinanediolato)diboron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 230299-17-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




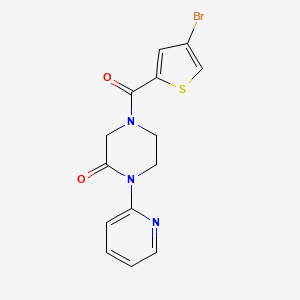
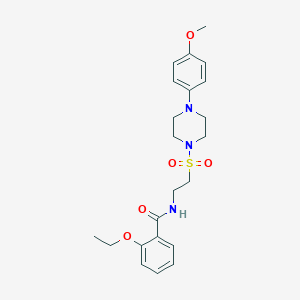
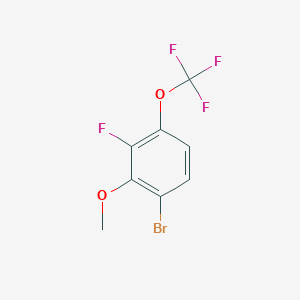
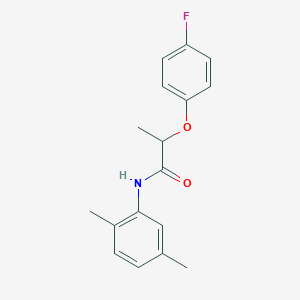
![Methyl 2-{[4-(4-fluorophenyl)piperazino]methyl}-3-nitrobenzenecarboxylate](/img/structure/B2589856.png)
![Methyl 3-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate](/img/structure/B2589857.png)
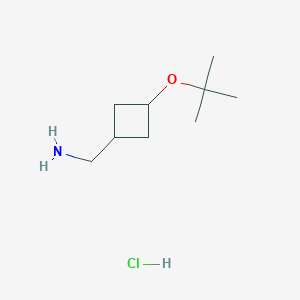
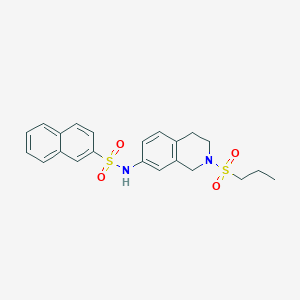
amine](/img/structure/B2589863.png)
![2-(4-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2589864.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2589865.png)

